Iron(II) methoxide

Übersicht

Beschreibung

It is a yellowish-brown solid that is soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(II) methoxide can be synthesized through the reaction of iron(II) chloride with sodium methoxide in methanol. The reaction typically occurs under an inert atmosphere to prevent oxidation of the iron(II) ion. The general reaction is as follows:

FeCl2+2NaOCH3→Fe(OCH3)2+2NaCl

Industrial Production Methods: Industrial production of iron(2+) dimethoxide involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often purified through recrystallization or distillation to remove any impurities .

Analyse Chemischer Reaktionen

Hydrolysis and Solvent Reactivity

Iron(II) methoxide reacts vigorously with water via hydrolysis, producing methanol and iron hydroxides/oxides. This reaction is highly exothermic and irreversible:

Subsequent oxidation in air converts Fe(OH)₂ to Fe(OH)₃ or Fe₂O₃ .

Thermal Decomposition

Heating this compound induces decomposition rather than melting or boiling. The process releases methanol and forms iron oxides:

At higher temperatures, FeO may further oxidize to Fe₃O₄ or Fe₂O₃ .

| Temperature Range | Primary Products | Notes |

|---|---|---|

| 100–200°C | FeO, CH₃OH | Exothermic decomposition; requires inert atmosphere |

| >200°C | Fe₃O₄, CO₂ | Carbonization of organic residues possible |

β-Hydrogen Transfer and Isomerization

Gas-phase studies reveal that Fe(OCH₃)⁺ undergoes β-hydrogen transfer to form HFe(OCH₂)⁺, a tautomer with distinct reactivity:

This reaction is ligand-dependent; additional ligands (e.g., ethylene, formaldehyde) lower the energy barrier, enabling direct hydrogen transfer without hydride intermediates .

Redox Behavior in Catalysis

This compound participates in redox cycles, particularly in oxidative cross-coupling reactions. For example, in the presence of phenols and air, it facilitates C–C bond formation via Fe²⁺/Fe³⁺ interconversion:

Ligand Exchange Reactions

The methoxide ligands in Fe(OCH₃)₂ are susceptible to substitution by stronger field ligands (e.g., halides, amines):

Such reactions are critical for synthesizing tailored iron complexes but require anhydrous conditions to prevent hydrolysis .

Air Sensitivity and Oxidation

Exposure to atmospheric oxygen oxidizes this compound to iron(III) species, often accompanied by ligand degradation:

This property necessitates storage under argon or nitrogen .

Wissenschaftliche Forschungsanwendungen

Catalysis

Iron(II) methoxide is recognized for its role as a catalyst in several chemical reactions. Its ability to facilitate reactions makes it valuable in both industrial and laboratory settings.

- Organic Synthesis : this compound is employed in organic synthesis for the preparation of various organic compounds. It acts as a precursor for iron-based catalysts that can promote reactions such as cross-coupling and oxidation processes .

- Environmental Applications : The compound is also utilized in environmental chemistry, particularly in the degradation of pollutants. Its catalytic properties can help in breaking down harmful substances, making it useful for remediation efforts .

Materials Science

This compound has significant applications in materials science, particularly in the synthesis of thin films and nanostructures.

- Thin Film Deposition : The compound serves as a precursor for the deposition of iron oxide thin films through chemical vapor deposition (CVD) techniques. These thin films are crucial for applications in electronics and optics .

- Nanostructured Materials : Research indicates that this compound can be used to create nanostructured materials with specific magnetic and electronic properties. These materials have potential applications in spintronics and magnetic storage devices .

Pharmaceuticals

The pharmaceutical industry benefits from the use of this compound in drug development and synthesis.

- Drug Synthesis : As a reagent, this compound can be involved in the synthesis of pharmaceutical compounds, particularly those requiring iron as a co-factor or active component . Its use can enhance reaction efficiency and yield.

- Biological Studies : Investigations into iron complexes often include this compound due to its relevance in biological systems, particularly concerning iron's role in enzymatic processes and metabolic pathways .

Case Study 1: Spin Crossover Complexes

Recent studies have explored the use of Iron(II) complexes with ligands similar to those formed with this compound. These studies focus on spin crossover phenomena, which have implications for molecular sensors and memory devices. The thermochromic behavior observed in these complexes highlights their potential utility in developing responsive materials for electronic applications .

Case Study 2: Environmental Remediation

Research has demonstrated the effectiveness of this compound as a catalyst for degrading organic pollutants under various conditions. In laboratory settings, it has been shown to facilitate the breakdown of complex hydrocarbons, suggesting its potential application in environmental cleanup efforts .

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a catalyst in organic synthesis and pollutant degradation | Enhances reaction efficiency |

| Materials Science | Precursor for thin films and nanostructured materials | Useful for electronics and optics |

| Pharmaceuticals | Involved in drug synthesis and biological studies | Enhances yield and efficiency |

Wirkmechanismus

The mechanism of action of iron(2+) dimethoxide involves its ability to donate and accept electrons, making it a versatile compound in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, through coordination bonds. These interactions can influence the activity of the target molecules and pathways involved in biological processes .

Vergleich Mit ähnlichen Verbindungen

Iron(II) methoxide can be compared with other iron-based compounds such as:

Iron(III) methoxide (Fe(OCH3)3): This compound has a higher oxidation state and different reactivity compared to iron(2+) dimethoxide.

Iron(II) chloride (FeCl2): While both are iron(II) compounds, iron(II) chloride is more commonly used in industrial applications.

Iron(III) oxide (Fe2O3): This compound is widely used in various applications, including as a pigment and in magnetic materials.

Uniqueness: this compound is unique due to its specific reactivity and solubility in organic solvents, making it suitable for specialized applications in research and industry .

Biologische Aktivität

Iron(II) methoxide, a coordination compound of iron, has garnered attention for its potential biological activities and applications in various fields, including environmental science and catalysis. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for future research.

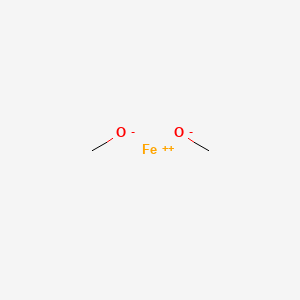

This compound can be represented by the formula . It is a coordination compound where iron is in the +2 oxidation state, coordinated with methoxide ligands. This compound is known for its reactivity and ability to participate in various chemical reactions, including oxidation and reduction processes.

1. Microbial Activity

Research indicates that Iron(II) compounds, including this compound, are involved in microbial metabolism. For instance, studies have shown that microbial communities can oxidize Fe(II) under anaerobic conditions, contributing to biogeochemical cycling in anoxic environments. This process is crucial for maintaining iron availability in ecosystems and can influence microbial community structure and function .

- Case Study : A study conducted in freshwater sediments revealed the presence of a novel nitrate-dependent Fe(II)-oxidizing bacterium capable of utilizing Iron(II) as an electron donor while reducing nitrate to nitrite. This finding demonstrates the ecological significance of Iron(II) in supporting microbial life in nutrient-poor environments .

2. Catalytic Applications

This compound has been explored for its catalytic properties in various reactions. Its ability to facilitate redox reactions makes it a candidate for applications in organic synthesis and environmental remediation.

- Research Findings : The catalytic activity of this compound has been linked to its ability to participate in Fenton-like reactions, which are effective for degrading organic pollutants in wastewater treatment . These reactions involve the generation of hydroxyl radicals from hydrogen peroxide in the presence of iron catalysts.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : Iron(II) can readily undergo oxidation to Iron(III), participating in electron transfer processes that are vital for microbial metabolism and environmental chemistry.

- Complex Formation : this compound can form complexes with various biological molecules, influencing their reactivity and stability. For example, it has been shown to form complexes with phenolic compounds, which may affect their antioxidant properties .

Data Table: Biological Activity Summary

| Aspect | Details |

|---|---|

| Compound | This compound |

| Chemical Formula | |

| Microbial Interaction | Nitrate-dependent Fe(II)-oxidizing bacteria |

| Catalytic Applications | Fenton-like reactions for pollutant degradation |

| Mechanisms of Action | Redox activity; complex formation with biological molecules |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Iron(II) methoxide in laboratory settings, and how can purity be ensured?

- Methodology : this compound is typically synthesized via alkoxylation reactions. A common approach involves reacting Iron(II) chloride (FeCl₂) with sodium methoxide (NaOCH₃) in anhydrous methanol under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation to Fe(III). The reaction is monitored using pH and conductivity measurements. Post-synthesis, purification involves vacuum filtration to remove NaCl byproducts, followed by recrystallization in dry methanol. Purity is confirmed via elemental analysis, FT-IR spectroscopy (to confirm methoxide ligand bonding at ~1050 cm⁻¹), and X-ray diffraction (XRD) for structural validation .

- Key Considerations : Maintain strict oxygen-free conditions to avoid Fe²⁺ oxidation. Use freshly distilled solvents and characterize intermediates (e.g., FeCl₂) via titration to ensure stoichiometric accuracy .

Q. How can researchers characterize the coordination geometry and electronic structure of this compound?

- Methodology :

- Spectroscopic Techniques : UV-Vis spectroscopy identifies d-d transitions in the visible range (e.g., 500–700 nm for octahedral Fe²⁺ complexes). Mössbauer spectroscopy quantifies the oxidation state and spin state (e.g., high-spin vs. low-spin Fe²⁺).

- Magnetic Measurements : Use a SQUID magnetometer to determine magnetic susceptibility, which correlates with the electronic configuration (e.g., paramagnetic behavior for high-spin Fe²⁺).

- Computational Modeling : Density Functional Theory (DFT) simulations predict bond lengths, angles, and ligand-field splitting energies. Compare with experimental XRD data for validation .

Advanced Research Questions

Q. What factors influence the stability of this compound in aerobic and acidic environments, and how can degradation pathways be mitigated?

- Methodology :

- Kinetic Studies : Conduct controlled exposure experiments under varying O₂ and H⁺ concentrations. Monitor Fe²⁺ → Fe³⁺ oxidation via cyclic voltammetry or iodometric titration.

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for degradation reactions using calorimetry or computational tools.

- Mitigation Strategies : Stabilize Fe²⁺ via ligand modification (e.g., bulkier alkoxide ligands) or encapsulation in inert matrices (e.g., silica aerogels) .

Q. How does this compound function as a catalyst in redox reactions, and what mechanistic insights can be derived from kinetic data?

- Methodology :

- Catalytic Screening : Test Fe(OCH₃)₂ in model reactions (e.g., alkene epoxidation or C-H activation). Use gas chromatography (GC) or HPLC to quantify product yields.

- Kinetic Profiling : Perform time-resolved UV-Vis or EPR spectroscopy to track intermediate species (e.g., Fe⁴⁺=O in radical pathways).

- Isotopic Labeling : Use ¹⁸O-labeled methanol to trace oxygen transfer pathways .

- Case Study : In biodiesel transesterification, compare Fe(OCH₃)₂ with NaOCH₃ catalysts. Optimize reaction conditions (e.g., temperature, methanol:oil ratio) using a Box-Behnken experimental design .

Q. What are the challenges in reconciling contradictory data on the magnetic properties of this compound across studies?

- Methodology :

- Critical Review : Analyze discrepancies in reported magnetic moments (e.g., 4.9–5.2 µB for high-spin Fe²⁺) by assessing synthesis conditions (e.g., solvent purity, inert atmosphere quality).

- Reproducibility Protocols : Standardize sample preparation (e.g., freeze-drying vs. vacuum drying) and measurement techniques (e.g., SQUID calibration).

- Collaborative Validation : Cross-reference data with independent labs using shared characterization protocols .

Q. Key Recommendations for Researchers

- Experimental Design : Prioritize reproducibility by documenting inert-atmosphere protocols (e.g., Schlenk techniques) and raw data transparency .

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables causing discrepancies in magnetic or catalytic performance .

- Ethical Compliance : Adhere to safety guidelines for handling pyrophoric methoxide compounds, including proper waste disposal and PPE .

Eigenschaften

IUPAC Name |

iron(2+);methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3O.Fe/c2*1-2;/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPRHKOWFRYFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562067 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-21-8 | |

| Record name | Iron(2+) dimethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.